Cas no 864069-25-0 (1-[3-(pyridin-4-yl)phenyl]methanamine)

1-[3-(Pyridin-4-yl)phenyl]methanamine is a versatile aromatic amine featuring a pyridine-phenyl scaffold, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its bifunctional structure, combining a primary amine group with a pyridyl moiety, enables its use in coupling reactions, ligand design, and heterocyclic compound formation. The compound exhibits good stability under standard conditions and is compatible with a range of organic transformations, including amidation, reductive amination, and cross-coupling reactions. Its rigid aromatic framework contributes to enhanced binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors and receptor modulators. The product is typically supplied with high purity, ensuring reliable performance in research and industrial processes.
1-[3-(pyridin-4-yl)phenyl]methanamine structure
864069-25-0 structure
Product name:1-[3-(pyridin-4-yl)phenyl]methanamine
CAS No:864069-25-0
MF:C12H12N2
MW:184.237082481384
MDL:MFCD11932663
CID:1091692
PubChem ID:11672788

1-[3-(pyridin-4-yl)phenyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-(Pyridin-4-yl)phenyl)methanamine
    • SCHEMBL301749
    • DTXSID70470377
    • EN300-240357
    • 3-(4-pyridinyl)benzenemethanamine
    • A1-00986
    • CHEMBL4524217
    • [3-(pyridin-4-yl)phenyl]methanamine
    • AKOS010308302
    • 864069-25-0
    • (3-pyridin-4-ylphenyl)methanamine
    • 3-(4-Pyridinyl)benzenemethanamine 2HCl
    • Benzenemethanamine, 3-(4-pyridinyl)-
    • MFCD11932663
    • CS-0241895
    • OTAVA-BB 1364657
    • F2167-0747
    • SB53187
    • 1-[3-(pyridin-4-yl)phenyl]methanamine
    • G54971
    • MDL: MFCD11932663
    • Inchi: 1S/C12H12N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-8H,9,13H2
    • InChI Key: BNBPIAMMLAHLAM-UHFFFAOYSA-N
    • SMILES: NCC1C=CC=C(C2C=CN=CC=2)C=1

Computed Properties

  • Exact Mass: 184.100048391g/mol
  • Monoisotopic Mass: 184.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.097
  • Boiling Point: 329℃
  • Flash Point: 173℃
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-[3-(pyridin-4-yl)phenyl]methanamine Security Information

1-[3-(pyridin-4-yl)phenyl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-240357-0.25g
[3-(pyridin-4-yl)phenyl]methanamine
864069-25-0 95%
0.25g
$183.0 2024-06-19
TRC
P997013-10mg
3-(4-Pyridinyl)benzenemethanamine
864069-25-0
10mg
$ 50.00 2022-06-03
Enamine
EN300-240357-0.05g
[3-(pyridin-4-yl)phenyl]methanamine
864069-25-0 95%
0.05g
$86.0 2024-06-19
Enamine
EN300-240357-5.0g
[3-(pyridin-4-yl)phenyl]methanamine
864069-25-0 95%
5.0g
$1322.0 2024-06-19
Life Chemicals
F2167-0747-0.5g
[3-(pyridin-4-yl)phenyl]methanamine
864069-25-0 95%+
0.5g
$437.0 2023-09-06
Life Chemicals
F2167-0747-5g
[3-(pyridin-4-yl)phenyl]methanamine
864069-25-0 95%+
5g
$1380.0 2023-09-06
Chemenu
CM173848-1g
(3-(pyridin-4-yl)phenyl)methanamine
864069-25-0 95%
1g
$489 2021-08-05
Alichem
A029191585-1g
(3-(Pyridin-4-yl)phenyl)methanamine
864069-25-0 95%
1g
$447.32 2023-08-31
Life Chemicals
F2167-0747-2.5g
[3-(pyridin-4-yl)phenyl]methanamine
864069-25-0 95%+
2.5g
$920.0 2023-09-06
Enamine
EN300-240357-0.1g
[3-(pyridin-4-yl)phenyl]methanamine
864069-25-0 95%
0.1g
$129.0 2024-06-19

Additional information on 1-[3-(pyridin-4-yl)phenyl]methanamine

Recent Advances in the Study of 1-[3-(pyridin-4-yl)phenyl]methanamine (CAS: 864069-25-0) in Chemical Biology and Pharmaceutical Research

1-[3-(pyridin-4-yl)phenyl]methanamine (CAS: 864069-25-0) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a pyridinylphenyl scaffold, has been explored for its diverse biological activities, including its role as a building block in drug discovery and its interactions with various biological targets. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and therapeutic potential, making it a promising candidate for further investigation.

One of the key areas of research involving 1-[3-(pyridin-4-yl)phenyl]methanamine is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent publications have highlighted the compound's ability to modulate kinase activity, particularly in the context of targeting specific oncogenic kinases. For instance, a 2023 study demonstrated its efficacy in inhibiting the activity of a subset of tyrosine kinases, suggesting its potential as a lead compound for anticancer drug development.

In addition to its kinase inhibitory properties, 1-[3-(pyridin-4-yl)phenyl]methanamine has also been investigated for its role in modulating neurotransmitter systems. Its structural similarity to known psychoactive compounds has prompted studies into its interactions with receptors in the central nervous system. Preliminary findings indicate that it may exhibit affinity for serotonin and dopamine receptors, although further in vivo studies are required to fully understand its pharmacological profile. These insights open new avenues for research into neurological and psychiatric disorders.

The synthetic chemistry of 1-[3-(pyridin-4-yl)phenyl]methanamine has also been a focal point of recent research. Advances in catalytic methods have enabled more efficient and scalable synthesis of this compound, addressing previous challenges related to yield and purity. A 2022 publication detailed a novel palladium-catalyzed cross-coupling approach that significantly improved the synthesis of derivatives, facilitating structure-activity relationship (SAR) studies. These methodological improvements are critical for accelerating the discovery of optimized analogs with enhanced biological activity.

From a therapeutic perspective, the compound's potential extends beyond oncology and neuroscience. Emerging studies have explored its utility in infectious diseases, particularly as an antimicrobial agent. Its ability to disrupt bacterial biofilms has been documented in recent in vitro experiments, suggesting a possible role in addressing antibiotic resistance. Furthermore, computational modeling studies have predicted favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, which are essential for drug development.

Despite these promising findings, challenges remain in the clinical translation of 1-[3-(pyridin-4-yl)phenyl]methanamine. Issues such as off-target effects, toxicity profiles, and formulation stability need to be addressed through rigorous preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies are underway to overcome these hurdles, with several patents filed in recent years covering novel derivatives and formulations.

In conclusion, 1-[3-(pyridin-4-yl)phenyl]methanamine (CAS: 864069-25-0) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable tool for drug discovery. Future research should focus on expanding its therapeutic applications, optimizing its pharmacological properties, and advancing it through the drug development pipeline. The continued exploration of this compound is likely to yield significant contributions to the field in the coming years.

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Amadis Chemical Company Limited
(CAS:864069-25-0)1-[3-(pyridin-4-yl)phenyl]methanamine
A1092102
Purity:99%
Quantity:1g
Price ($):369.0